5-Chloro-2'-fluoro-2,3'-bipyridine
Overview
Description
5-Chloro-2’-fluoro-2,3’-bipyridine is a heterocyclic organic compound with the molecular formula C10H6ClFN2. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of chlorine and fluorine atoms in the structure makes it a valuable compound in various chemical and industrial applications .
Scientific Research Applications
5-Chloro-2’-fluoro-2,3’-bipyridine has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’-fluoro-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 5-Chloro-2’-fluoro-2,3’-bipyridine often employs large-scale coupling reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’-fluoro-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are often used.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Mechanism of Action
The mechanism of action of 5-Chloro-2’-fluoro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions to form stable complexes, which can then participate in various catalytic and biochemical processes . The presence of chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with two pyridine rings but without chlorine and fluorine substitutions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
5-Chloro-2,3’-bipyridine: A similar compound with only a chlorine substitution.
Uniqueness
5-Chloro-2’-fluoro-2,3’-bipyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other bipyridine derivatives. This makes it particularly useful in applications requiring specific electronic and steric characteristics .
Properties
IUPAC Name |
3-(5-chloropyridin-2-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJPQVCWWIZERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C2=NC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654761 | |
Record name | 5-Chloro-2'-fluoro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942206-10-2 | |
Record name | 5-Chloro-2′-fluoro-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942206-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2'-fluoro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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